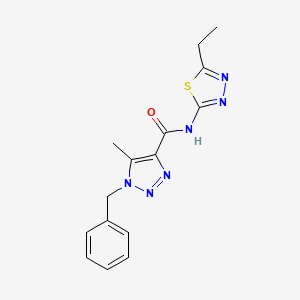
4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
Vue d'ensemble
Description
4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activity of the D3 receptor, 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can modulate the release of neurotransmitters, particularly dopamine, which has implications in the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects
4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been found to have various biochemical and physiological effects, depending on the target tissue and the dose used. In the brain, 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been shown to decrease the release of dopamine and other neurotransmitters, which may have implications in the treatment of addiction and other psychiatric disorders. In cancer cells, 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been found to inhibit cell proliferation and induce apoptosis, which may have implications in the treatment of cancer. In cardiovascular tissues, 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been found to have vasodilatory effects, which may have implications in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the investigation of the specific effects of blocking this receptor. However, one of the limitations of using 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is its potential off-target effects, particularly at high doses. Additionally, the synthesis of 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can be complex and time-consuming, which may limit its widespread use in lab experiments.
Orientations Futures
There are many potential future directions for the investigation of 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine. One possible direction is the further investigation of its potential applications in the treatment of addiction and other psychiatric disorders. Another direction is the investigation of its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, the investigation of the potential vasodilatory effects of 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine in the treatment of hypertension may also be a promising future direction.
Applications De Recherche Scientifique
4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been shown to act as a selective antagonist of the dopamine D3 receptor, which has implications in the treatment of addiction and other psychiatric disorders. In cancer research, 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been investigated for its ability to inhibit the growth of cancer cells, particularly in prostate cancer. In cardiovascular diseases, 4-(4-benzoyl-1-piperazinyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has been found to have vasodilatory effects, which may have implications in the treatment of hypertension.
Propriétés
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-13-16(2)27(24-15)20-14-19(22-17(3)23-20)25-9-11-26(12-10-25)21(28)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPJZRHFCZTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dimethyl-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4461607.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461614.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461619.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexanecarboxylic acid](/img/structure/B4461630.png)
![N-(3-chlorophenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461633.png)
![7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461640.png)


![methyl 1-{3-methyl-4-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4461652.png)
![N-(2,4-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B4461656.png)
![4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine](/img/structure/B4461665.png)
![N-(2,3-dimethylphenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461678.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4461703.png)
![N-(2-methylbenzyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461707.png)